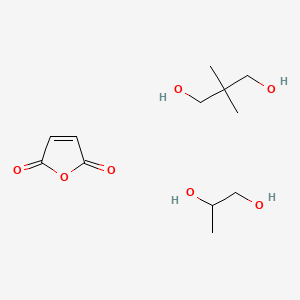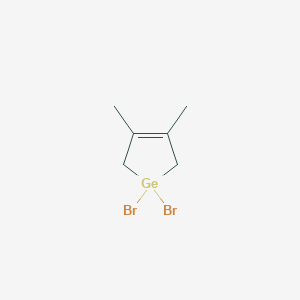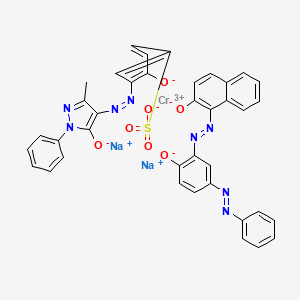
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, disodium is a complex chemical compound that features a chromate ion coordinated with multiple organic ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with organic ligands under controlled conditions. The reaction may require specific solvents, temperatures, and catalysts to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production methods for such complex compounds often involve large-scale reactions in specialized reactors. The process may include steps such as purification, crystallization, and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The chromate ion can participate in oxidation reactions, potentially altering the oxidation state of the metal center.
Reduction: Reduction reactions may involve the chromate ion being reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents, oxidizing agents, and various solvents. The conditions may vary depending on the desired reaction, including temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce different oxidation states of the chromate ion, while substitution reactions may yield new complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a catalyst or reagent in various reactions. Its unique structure allows it to participate in complex coordination chemistry.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to coordinate with multiple ligands makes it a candidate for studying enzyme mimetics or other biological processes.
Medicine
In medicine, the compound’s potential therapeutic properties may be explored. Its interactions with biological targets could lead to the development of new drugs or diagnostic tools.
Industry
In industry, this compound may be used in processes such as dyeing, catalysis, or material science. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of this compound involves its ability to coordinate with multiple ligands, forming stable complexes. The chromate ion can interact with various molecular targets, potentially altering their function or activity. The pathways involved may include coordination chemistry, redox reactions, and ligand exchange processes.
Comparación Con Compuestos Similares
Similar Compounds
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-)): A similar compound with a slightly different ligand structure.
Chromate(2-), (3-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN)-4-(hydroxy-kappaO)benzenesulfonato(3-))(1-((2-(hydroxy-kappaO)-5-(phenylazo)phenyl)azo-kappaN1)-2-naphthalenolato(2-)-kappaO)-, monosodium: A similar compound with a different counterion.
Uniqueness
This compound’s uniqueness lies in its complex structure and the specific arrangement of ligands around the chromate ion
Propiedades
Número CAS |
12219-72-6 |
|---|---|
Fórmula molecular |
C38H25CrN8O7S.2Na C38H25CrN8Na2O7S |
Peso molecular |
835.7 g/mol |
Nombre IUPAC |
disodium;chromium(3+);3-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]-4-oxidobenzenesulfonate;1-[(2-oxido-5-phenyldiazenylphenyl)diazenyl]naphthalen-2-olate |
InChI |
InChI=1S/C22H16N4O2.C16H14N4O5S.Cr.2Na/c27-20-13-11-17(24-23-16-7-2-1-3-8-16)14-19(20)25-26-22-18-9-5-4-6-15(18)10-12-21(22)28;1-10-15(16(22)20(19-10)11-5-3-2-4-6-11)18-17-13-9-12(26(23,24)25)7-8-14(13)21;;;/h1-14,27-28H;2-9,21-22H,1H3,(H,23,24,25);;;/q;;+3;2*+1/p-5 |
Clave InChI |
QTQCXPMMVMMHIW-UHFFFAOYSA-I |
SMILES canónico |
CC1=NN(C(=C1N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])[O-])[O-])C3=CC=CC=C3.C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)[O-])N=NC3=C(C=CC4=CC=CC=C43)[O-].[Na+].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)
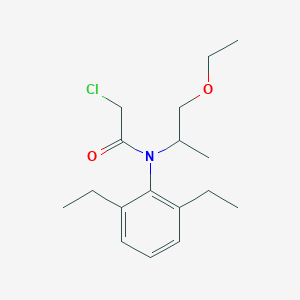
![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650874.png)
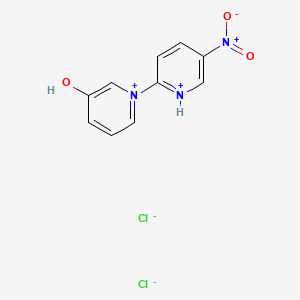
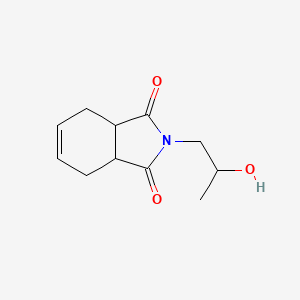
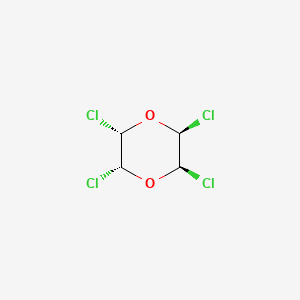
![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)

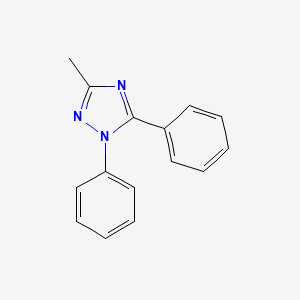

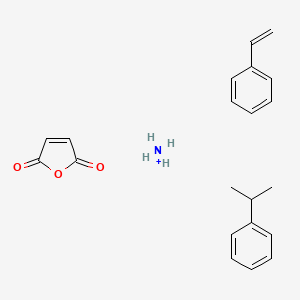
![3'-Deoxy-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]adenosine](/img/structure/B14650931.png)
